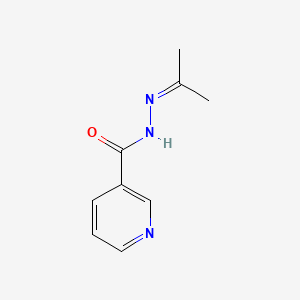
Methyl-3-oxolup-20(29)-en-28-oat
Übersicht
Beschreibung
Betulonic acid methyl ester is a pentacyclic lupane triterpenoid and a methyl ester form of betulonic acid.
Methyl 3-oxolup-20-en-28-oate is a natural product found in Rhodomyrtus tomentosa with data available.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Methyl-3-oxolup-20(29)-en-28-oat wurde auf sein Potenzial in der Krebsbehandlung untersucht. Seine Analoga haben zytotoxische Wirkungen gegen Dickdarmkrebszelllinien gezeigt, insbesondere gegen HCT-116-Zellen . Die Derivate dieser Verbindung könnten weiter auf ihre mechanistischen Wirkungen und ihr Potenzial als Antikrebsmittel untersucht werden.
Pharmazeutische Entwicklung
Als Lupantyp-Triterpenoid hat NSC152535 eine Struktur, die modifiziert werden kann, um seine biologische Aktivität zu verbessern. Es dient als Gerüst für die Entwicklung neuer Pharmazeutika mit verbesserten pharmakokinetischen Eigenschaften .
Biomedizinische Anwendungen
Die einzigartigen strukturellen Merkmale von NSC152535 ermöglichen seine Verwendung in biomedizinischen Anwendungen. Seine Derivate könnten beim Design neuer Verbindungen mit spezifischen optischen, elektrischen oder magnetischen Eigenschaften für den Einsatz in der medizinischen Diagnostik und Behandlung verwendet werden .
Materialwissenschaften
In den Materialwissenschaften könnten die Derivate von NSC152535 zur Entwicklung neuer Materialien mit spezifischen mechanischen und physikalischen Eigenschaften beitragen. Diese Materialien könnten Anwendungen in der Elektronik, in Photovoltaikzellen und anderen fortschrittlichen Technologien finden .
Optische Thermometrie
Von NSC152535 abgeleitete Verbindungen können einzigartige optische Merkmale aufweisen, die in der optischen Thermometrie genutzt werden können. Diese Anwendung ist entscheidend für Temperaturmessungen im Nanobereich, die für verschiedene wissenschaftliche und industrielle Prozesse unerlässlich sind .
Bioimaging
Die optischen Eigenschaften von NSC152535-Derivaten könnten für Bioimaging-Zwecke genutzt werden. Dazu gehört die Entwicklung von im Nahinfrarotbereich (NIR) emittierenden Phosphoren, die für die In-vivo-Bildgebung verwendet werden können und die Visualisierung biologischer Prozesse verbessern .
Umweltwissenschaften
NSC152535 und seine Derivate könnten in den Umweltwissenschaften eine Rolle spielen, indem sie zur Synthese umweltfreundlicher Materialien beitragen. Diese Materialien könnten in Anwendungen wie der Wasseraufbereitung und der Schadstoffkontrolle eingesetzt werden .
Nanotechnologie
Die strukturelle Vielseitigkeit von NSC152535 macht es zu einem Kandidaten für die Herstellung von Nanostrukturen wie Nanobärten, mit potenziellen Anwendungen in der Wirkstoffabgabe, Gentherapie und als Gerüst für das Tissue Engineering .
Eigenschaften
IUPAC Name |
methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302662 | |
| Record name | methyl 3-oxolup-20(29)-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-31-4 | |
| Record name | NSC152535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-oxolup-20(29)-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)


![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)

![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)

![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)
![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)

